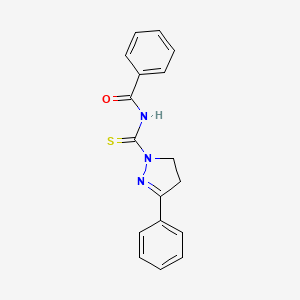
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a phenyl group, a dihydropyrazole ring, and a benzamide moiety.
Vorbereitungsmethoden
The synthesis of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide typically involves the cyclocondensation of chalcones with hydrazine derivatives. One common method includes the reaction of chalcones with phenylhydrazine in the presence of a catalyst such as acetic acid or DMF (dimethylformamide). The reaction is carried out under reflux conditions, leading to the formation of the dihydropyrazole ring . Industrial production methods may involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, which offers advantages in terms of reaction time and yield .
Analyse Chemischer Reaktionen
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide can be compared with other similar pyrazole derivatives, such as:
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Known for its antipsychotic properties.
4,5-Dihydro-1H-pyrazole derivatives: These compounds have shown various biological activities, including antimicrobial and anticancer properties.
1,3,5-Trisubstituted-1H-pyrazoles: These derivatives are used in the development of fluorescent probes and materials with unique optical properties.
The uniqueness of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
89652-19-7 |
|---|---|
Molekularformel |
C17H15N3OS |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-(5-phenyl-3,4-dihydropyrazole-2-carbothioyl)benzamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(14-9-5-2-6-10-14)18-17(22)20-12-11-15(19-20)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21,22) |
InChI-Schlüssel |
KNXXLRSRQTZMOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
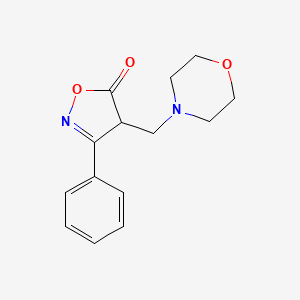
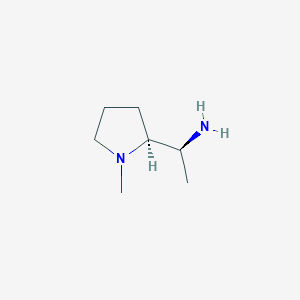
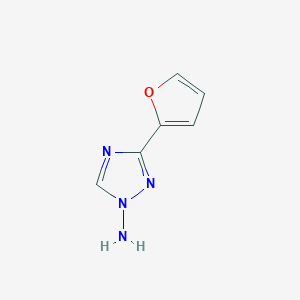
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
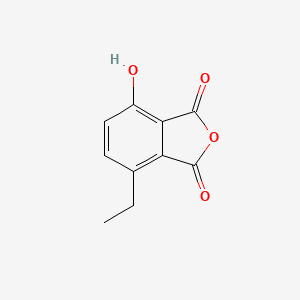
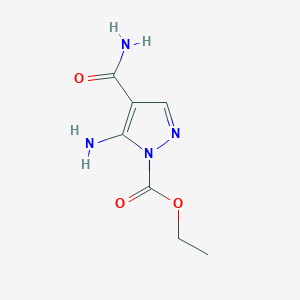
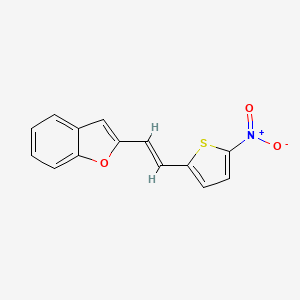
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
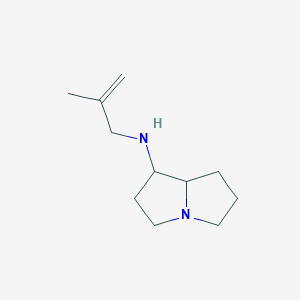
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
